molecular formula C19H19N3O B14618201 N,N,3-Trimethyl-2-oxo-5,6-diphenyl-2lambda~5~-pyridazin-4-amine CAS No. 60325-96-4

N,N,3-Trimethyl-2-oxo-5,6-diphenyl-2lambda~5~-pyridazin-4-amine

Cat. No.: B14618201
CAS No.: 60325-96-4
M. Wt: 305.4 g/mol
InChI Key: CIXUYNWDAOWPOA-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-2-oxo-5,6-diphenyl-2lambda~5~-pyridazin-4-amine is a complex organic compound with a unique structure that includes a pyridazine ring substituted with methyl, oxo, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Trimethyl-2-oxo-5,6-diphenyl-2lambda~5~-pyridazin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethyl-2-oxo-5,6-diphenyl-2lambda~5~-pyridazin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may yield more saturated compounds.

Scientific Research Applications

N,N,3-Trimethyl-2-oxo-5,6-diphenyl-2lambda~5~-pyridazin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N,3-Trimethyl-2-oxo-5,6-diphenyl-2lambda~5~-pyridazin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents. Examples include:

Uniqueness

N,N,3-Trimethyl-2-oxo-5,6-diphenyl-2lambda~5~-pyridazin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

CAS No.

60325-96-4

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

N,N,3-trimethyl-2-oxido-5,6-diphenylpyridazin-2-ium-4-amine

InChI

InChI=1S/C19H19N3O/c1-14-19(21(2)3)17(15-10-6-4-7-11-15)18(20-22(14)23)16-12-8-5-9-13-16/h4-13H,1-3H3

InChI Key

CIXUYNWDAOWPOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=[N+]1[O-])C2=CC=CC=C2)C3=CC=CC=C3)N(C)C

Origin of Product

United States

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